4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
Overview
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound that contains both pyrrole and pyridine rings. It is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 6-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-nitropyridine with ethyl acetoacetate under basic conditions, followed by reduction and cyclization to form the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkyl group.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol: Similar structure with a chlorine atom instead of bromine.
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: Contains a fluorine atom at the 4-position.
1H-pyrrolo[2,3-b]pyridin-6-ol: Lacks the halogen substituent at the 4-position.
Uniqueness
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile building block for the synthesis of diverse compounds. Its specific substitution pattern also imparts distinct biological activities compared to its analogs .
Properties
IUPAC Name |
4-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRAXFKUNZCDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696622 | |
Record name | 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-05-4 | |
Record name | 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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